molecular formula C13H20FNOS B14797896 (S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide

Cat. No.: B14797896
M. Wt: 257.37 g/mol
InChI Key: SRJHUEXDSGNAHX-TYJDENFWSA-N
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Description

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorophenyl group and the sulfinamide moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylpropylamine and 2-methylpropane-2-sulfinyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfinamide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides under specific conditions.

    Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enantioselective biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Citalopram: A selective serotonin reuptake inhibitor (SSRI) with a similar fluorophenyl group.

    Escitalopram: The S-enantiomer of citalopram, known for its high selectivity and potency.

    Fluoxetine: Another SSRI with a fluorophenyl group, used in the treatment of depression.

Uniqueness

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide is unique due to its specific combination of a fluorophenyl group and a sulfinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H20FNOS

Molecular Weight

257.37 g/mol

IUPAC Name

(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H20FNOS/c1-5-12(15-17(16)13(2,3)4)10-8-6-7-9-11(10)14/h6-9,12,15H,5H2,1-4H3/t12?,17-/m0/s1

InChI Key

SRJHUEXDSGNAHX-TYJDENFWSA-N

Isomeric SMILES

CCC(C1=CC=CC=C1F)N[S@@](=O)C(C)(C)C

Canonical SMILES

CCC(C1=CC=CC=C1F)NS(=O)C(C)(C)C

Origin of Product

United States

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